molecular formula C8H4BrN3 B3034128 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile CAS No. 1392210-94-4

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile

Cat. No.: B3034128
CAS No.: 1392210-94-4
M. Wt: 222.04
InChI Key: NPVHUJAEFUUHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with bromine at position 3 and a nitrile group at position 5. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis: The compound is synthesized via chemodivergent routes. A notable method involves α-bromoketones and 2-aminopyridines reacting under oxidative conditions (e.g., TBHP) to yield 3-bromoimidazo[1,2-a]pyridines. Adjusting reaction conditions (solvent, oxidant) allows selective formation of either N-(pyridin-2-yl)amides or bromoimidazopyridines . Palladium-catalyzed cross-coupling reactions further enable functionalization of the bromine site .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHUJAEFUUHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is commonly synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloacids.

Bromopyruvic Acid-Mediated Cyclization

A continuous flow synthesis method employs bromopyruvic acid and 2-aminopyridines under acidic conditions. In a microreactor system at 100°C and 4.0 bar pressure, bromopyruvic acid (1.2 equivalents) reacts with 2-aminopyridine derivatives in dimethylformamide (DMF), yielding imidazo[1,2-a]pyridine-2-carboxylic acids within 20 minutes. While this method primarily targets carboxylic acid derivatives, subsequent cyanation steps (e.g., using cyanogen bromide) can introduce the nitrile group at position 7.

Thiol-Acid Catalyzed Cyclization

Early methods involve refluxing 2-aminopyridines with α-bromoacetophenone derivatives in benzene using thioglycolic acid (HSCH2COOH) as a catalyst. For example, heating 2-amino-5-bromopyridine with ethyl bromoacetate in the presence of HSCH2COOH generates the imidazo[1,2-a]pyridine core, though this approach requires post-synthetic bromination and cyanation.

Direct Bromination of Preformed Imidazo[1,2-a]pyridines

Bromination at position 3 is achieved via electrophilic aromatic substitution (EAS) or radical mechanisms.

N-Bromosuccinimide (NBS) in Polar Solvents

A representative procedure involves stirring imidazo[1,2-a]pyridine-7-carbonitrile with NBS (1.1 equivalents) in dimethylformamide (DMF) at room temperature for 1 hour. This method yielded 3-bromoimidazo[1,2-a]pyridine-7-carbonitrile with 65–70% efficiency after recrystallization from acetonitrile-hexane.

Table 1: Bromination Conditions and Yields
Brominating Agent Solvent Temperature Time Yield
NBS DMF 20°C 1h 68%
Br₂ AcOH 80°C 3h 52%

Bromine in Acetic Acid

Using molecular bromine in acetic acid at 80°C for 3 hours provides moderate yields (52%) but risks over-bromination. This method is less favored due to handling difficulties and byproduct formation.

Cyanation Techniques for Nitrile Group Introduction

The nitrile moiety at position 7 is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution.

Rosenmund-von Braun Reaction

Heating 7-bromoimidazo[1,2-a]pyridine with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 150°C for 12 hours replaces bromine with a nitrile group. This method achieves 60–65% yields but requires high temperatures and prolonged reaction times.

Palladium-Catalyzed Cyanation

A modern approach employs palladium(II) acetate with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. Reacting 7-bromoimidazo[1,2-a]pyridine with zinc cyanide in dimethylacetamide (DMAc) at 120°C for 6 hours affords the target compound in 75–80% yield.

Table 2: Cyanation Methods Comparison
Method Reagents Conditions Yield
Rosenmund-von Braun CuCN, DMSO 150°C, 12h 60%
Pd-Catalyzed Zn(CN)₂, Pd(OAc)₂ 120°C, 6h 78%

Multi-Step Synthesis from 2-Aminopyridine Derivatives

Vilsmeier-Haack Formylation Followed by Bromination

A patent route describes formylation of 2-(4-methylphenyl)imidazo[1,2-a]pyridine using POCl₃ and DMF (Vilsmeier-Haack reagent), followed by reduction to the alcohol and bromination with PBr₃. Subsequent cyanation via nucleophilic substitution with NaCN yields the nitrile.

Tandem Cyclization-Bromination

A one-pot synthesis combines cyclization and bromination: 2-amino-5-bromopyridine reacts with ethyl bromoacetate in DMF with NBS, generating this compound in 55% yield after purification.

Analysis of Method Efficiency and Scalability

  • Cyclization-Bromination-Cyanation Sequences : Multi-step routes (e.g., Vilsmeier-Haack) offer modularity but accumulate purification losses (overall yield: 40–50%).
  • Continuous Flow Synthesis : Microreactor systems enhance reproducibility and reduce reaction times but require specialized equipment.
  • Direct Bromination-Cyanation : Palladium-catalyzed methods provide higher yields (75–80%) but involve costly catalysts.

Chemical Reactions Analysis

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in bromine and nitrile substitution patterns (Table 1):

Compound Bromine Position Nitrile Position Key Properties/Applications Reference
3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile 3 7 Cross-coupling precursor; drug discovery
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile 3 6 Altered reactivity in C–H activation
6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile 6 7 Potential photophysical applications

Key Observations :

  • Reactivity : Bromine at position 3 (adjacent to the imidazole nitrogen) enhances electrophilicity, facilitating Suzuki-Miyaura couplings . In contrast, bromine at position 6 (pyridine ring) may favor nucleophilic substitution but with lower efficiency .
  • Biological Activity : Nitrile positioning influences binding affinity. For example, E-1020 (5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile) exhibits cardiotonic effects via cAMP-PDE inhibition, attributed to nitrile placement near the pyridine core .
Functionalized Derivatives

Derivatization via cross-coupling or substitution introduces diverse functionalities (Table 2):

Derivative Substituents Application Reference
2-Phenyl-3-(p-tolylthio)imidazo[1,2-a]pyridine-7-carbonitrile Phenyl, thioether Antimicrobial agents
3-(Benzylamino)imidazo[1,2-a]pyridine-7-carbonitrile Benzylamine Fluorescent materials
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile CF₃, Cl Agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, CN) enhance stability and optoelectronic properties, relevant for materials science .
  • Bulkier Substituents (e.g., phenyl, benzyl) improve lipophilicity, aiding membrane permeability in drug candidates .
Physicochemical Properties

Melting points and spectral data vary with substitution (Table 3):

Compound Melting Point (°C) IR (C≡N stretch, cm⁻¹) Reference
This compound 218–219 2230
3-Bromoimidazo[1,2-a]pyridine 92–94 N/A
6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile Not reported ~2230 (estimated)

Key Observations :

  • Nitrile groups increase melting points compared to non-cyano analogs (e.g., 3-Bromoimidazo[1,2-a]pyridine, mp 92–94°C) due to stronger intermolecular dipole interactions .
  • IR spectra consistently show C≡N stretches near 2230 cm⁻¹, confirming nitrile presence .
Drug Discovery
  • Cardiotonic Activity: While E-1020 (a structural analog) shows potent inotropic effects via cAMP-PDE inhibition, this compound’s nitrile group may enhance target binding in kinase inhibitors .
  • Antimicrobial Potential: Derivatives with thioether or aryl groups exhibit moderate activity against Gram-positive bacteria, though less potent than commercial antibiotics .
Material Science
  • Optoelectronic Materials : Nitrile-containing derivatives exhibit tunable fluorescence, useful in OLEDs .
  • Coordination Chemistry : Pyridine-nitrogen and nitrile groups enable metal coordination, as seen in Ru-porphyrin complexes .

Biological Activity

3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile (C₈H₄BrN₃) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a carbonitrile group at the 7-position. This structural configuration contributes to its reactivity and biological activity, making it a valuable scaffold in pharmaceutical development.

Property Details
Chemical Formula C₈H₄BrN₃
Molecular Weight 224.03 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

The exact mechanisms of action for this compound are not fully elucidated. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar imidazopyridines have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : Antimicrobial activity may arise from the compound's ability to integrate into bacterial membranes, leading to cell lysis.

Synthesis Methods

Several synthetic pathways have been reported for the preparation of this compound:

  • Bromination of Imidazopyridine Derivatives : Utilizing α-bromoketones and 2-aminopyridines under controlled conditions.
  • Chemodivergent Processes : These methods allow for the generation of multiple derivatives from a single precursor .

Toxicological Studies

A study involving various imidazopyridine derivatives highlighted the safety profile of these compounds. Acute toxicity tests showed no significant hepatic or renal damage after administration . This suggests that this compound may also possess a favorable safety profile.

Antimicrobial Screening

In vitro studies have demonstrated that related imidazopyridines exhibit minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains of Mycobacterium tuberculosis . While specific data for this compound are lacking, these findings indicate potential efficacy against pathogenic bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.